REACTION_CXSMILES
|
[Li]CCCC.CCCCCC.Br[C:13]1[CH:14]=[CH:15][C:16]([O:19][CH2:20][CH:21]([CH3:23])[CH3:22])=[N:17][CH:18]=1.B(OC)(OC)[O:25]C>C1COCC1.[OH-].[Na+].OO>[CH2:20]([O:19][C:16]1[N:17]=[CH:18][C:13]([OH:25])=[CH:14][CH:15]=1)[CH:21]([CH3:23])[CH3:22] |f:5.6|
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Name
|
|
Quantity
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0 (± 1) mol
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Type
|
reactant
|
Smiles
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[Li]CCCC
|
Name
|
|
Quantity
|
70 mL
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Type
|
reactant
|
Smiles
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CCCCCC
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Name
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|
Quantity
|
27 g
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Type
|
reactant
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Smiles
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BrC=1C=CC(=NC1)OCC(C)C
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Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
18.3 g
|
Type
|
reactant
|
Smiles
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B(OC)(OC)OC
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Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
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[OH-].[Na+]
|
Name
|
|
Quantity
|
175 mL
|
Type
|
solvent
|
Smiles
|
OO
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Type
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CUSTOM
|
Details
|
After stirring for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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STIRRING
|
Details
|
The mixture was stirred at 0° C. for 1 hour
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
The resulting mixture was stirred at room temperature for 1 hour
|
Duration
|
1 h
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (3×500 mL)
|
Type
|
WASH
|
Details
|
The combined organics were washed with saturated aqueous sodium sufite (3×500 mL), brine (300 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
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then dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to yield the crude product that
|
Type
|
CUSTOM
|
Details
|
was purified by silica gel chromatography (petroleum ether/EtOAc 100:1 to 10:1)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C(C)C)OC1=CC=C(C=N1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6 g | |
YIELD: CALCULATEDPERCENTYIELD | 30.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |